1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid 1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 477711-99-2
VCID: VC6337262
InChI: InChI=1S/C16H10Cl2N2O2/c17-11-6-4-10(5-7-11)15-9-14(16(21)22)19-20(15)13-3-1-2-12(18)8-13/h1-9H,(H,21,22)
SMILES: C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl
Molecular Formula: C16H10Cl2N2O2
Molecular Weight: 333.17

1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 477711-99-2

Cat. No.: VC6337262

Molecular Formula: C16H10Cl2N2O2

Molecular Weight: 333.17

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid - 477711-99-2

Specification

CAS No. 477711-99-2
Molecular Formula C16H10Cl2N2O2
Molecular Weight 333.17
IUPAC Name 1-(3-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C16H10Cl2N2O2/c17-11-6-4-10(5-7-11)15-9-14(16(21)22)19-20(15)13-3-1-2-12(18)8-13/h1-9H,(H,21,22)
Standard InChI Key IBEFCIYOSYCESW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identification and Structural Features

1-(3-Chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 477711-99-2) is a heterocyclic compound characterized by:

  • Molecular Formula: C16H10Cl2N2O2\text{C}_{16}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2

  • Molecular Weight: 333.17 g/mol

  • SMILES Notation: O=C(C1=NN(C2=CC=CC(Cl)=C2)C(C3=CC=C(Cl)C=C3)=C1)O

  • InChI Key: IBEFCIYOSYCESW-UHFFFAOYSA-N

The structure comprises a pyrazole ring with:

  • A 3-chlorophenyl group at position 1.

  • A 4-chlorophenyl group at position 5.

  • A carboxylic acid moiety at position 3.

Table 1: Key Structural and IUPAC Data

ParameterValueSource
IUPAC Name1-(3-Chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC16H10Cl2N2O2\text{C}_{16}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2
Canonical SMILESO=C(O)C1=CC(=NN1C2=CC=C(Cl)C=C2)C=3C=CC=C3Cl

Synthesis and Preparation

The synthesis of pyrazole derivatives typically involves cyclization reactions. For this compound, a plausible route includes:

  • Cyclization: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., chalcones).

  • Substitution: Introduction of chlorophenyl groups via electrophilic aromatic substitution or coupling reactions.

A related synthesis method for similar pyrazole derivatives involves refluxing hydrazine hydrate with 1-(3-chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one in acetic acid, followed by recrystallization in ethanol . While this protocol targets a different substituent, analogous conditions may apply to the target compound.

Table 2: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield Estimation
CyclizationHydrazine hydrate, acetic acid, refluxModerate (50–70%)
SubstitutionElectrophilic chlorinationVariable

Physicochemical Properties

Limited experimental data is available, but computational studies provide insights:

  • Crystallography: Similar pyrazole derivatives (e.g., 1-acetyl-3-(3-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-(1H)pyrazole) crystallize in monoclinic systems (space group P21/nP2_1/n) .

  • Molecular Geometry: Quantum chemical methods (B3LYP/6-31G(d,p)) predict planar pyrazole rings with conjugated π-systems .

Table 3: Predicted Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityLikely limited in water, soluble in organic solvents
StabilitySusceptible to hydrolysis in acidic/basic conditions
CompoundActivityReference
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acidAntitumor (GI50 < 10 µM)
Pyrazole sulfonamidesAntiviral (HCV inhibition)

Research Gaps and Future Directions

  • Synthetic Optimization: Development of scalable routes to improve yield and purity.

  • Biological Profiling: Screening for anticancer, antimicrobial, or CNS-targeted activities.

  • Structure-Activity Relationship (SAR) Studies: Exploring substitutions (e.g., trifluoromethyl, methoxy groups) to enhance potency .

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